REACTION_CXSMILES
|
[C:1]1([C:7]2[S:11][C:10]([O:12][C@@H:13]3[CH:20]4[CH2:21][N:16]5[CH2:17][CH:18]([CH2:22][CH:14]3[CH2:15]5)[CH2:19]4)=[N:9][N:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:23]([OH:35])(=[O:34])[CH2:24][C:25]([CH2:30][C:31]([OH:33])=[O:32])([C:27]([OH:29])=[O:28])[OH:26]>CO>[C:23]([OH:35])(=[O:34])[CH2:24][C:25]([CH2:30][C:31]([OH:33])=[O:32])([C:27]([OH:29])=[O:28])[OH:26].[C:1]1([C:7]2[S:11][C:10]([O:12][C@@H:13]3[CH:20]4[CH2:21][N:16]5[CH2:17][CH:18]([CH2:22][CH:14]3[CH2:15]5)[CH2:19]4)=[N:9][N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
62 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
19 mg
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(4s)-4-(5-Phenyl-1,3,4-thiadiazol-2-yloxy)-1-azatricyclo[3.3.1.13,7]decane monohydrogen citrate crystallized over time
|
Type
|
STIRRING
|
Details
|
while stirring
|
Name
|
|
Type
|
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O.C1(=CC=CC=C1)C1=NN=C(S1)O[C@H]1C2CN3CC(CC1C3)C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |